molecular formula C16H24N4O B2612574 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide CAS No. 1797330-33-6

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide

Katalognummer: B2612574
CAS-Nummer: 1797330-33-6
Molekulargewicht: 288.395
InChI-Schlüssel: JUTDWSVKOKBOGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C16H24N4O . It is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with aromatic C-nucleophiles . In one study, a series of 1-H-pyrazole-3-carboxamide derivatives were designed and synthesized, exhibiting excellent FLT3 and CDK inhibition and antiproliferative activities . Another study mentioned a Suzuki coupling reaction to produce intermediates, which then underwent a deprotection reaction to afford final compounds .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis . The IR spectrum shows peaks at 3090, 2991, 2948, 1678, 1596 cm-1. The 1H NMR spectrum shows peaks at various chemical shifts, including 1.72–1.87, 1.87–1.99, 2.10–2.27, 3.50–3.61, 3.74–3.88, 5.23–5.29, 6.53, 6.55, 6.59, 8.29, 9.62, and 9.71 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often involve reactions with aromatic C-nucleophiles . In one study, a series of 1-H-pyrazole-3-carboxamide derivatives were designed and synthesized, exhibiting excellent FLT3 and CDK inhibition and antiproliferative activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Activities

A significant body of research focuses on compounds with structural similarities to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide, demonstrating potential anticancer and antitumor activities. For instance, the design, synthesis, and biological evaluation of MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, have shown promising results in blocking cancer cell proliferation and inducing apoptosis, which highlights its potential as an anticancer drug (Zhou et al., 2008). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating a broad potential in therapeutic applications (Rahmouni et al., 2016).

DNA Binding and Gene Expression Regulation

Research on compounds structurally related to this compound has also explored their ability to bind DNA and regulate gene expression. For example, small molecules designed to target specific DNA sequences can control gene expression by binding with high affinity to predetermined DNA sequences (Gottesfeld et al., 1997). This research opens up possibilities for using similar compounds in molecular biology and medicine to specifically target and regulate genes of interest.

Novel Synthesis Methods

Several studies have demonstrated innovative synthesis methods involving compounds akin to this compound. For instance, the efficient synthesis of a heterobifunctional coupling agent critical for the chemoselective conjugation of proteins and enzymes has been developed, offering new pathways for biochemical research and therapeutic agent development (Reddy et al., 2005). Additionally, new 7-deazapurines synthesis methods catalyzed by a Brønsted-acidic ionic liquid showcase green and reusable catalysts in solvent-free conditions, contributing to more sustainable chemical synthesis approaches (Davoodnia et al., 2010).

Wirkmechanismus

Target of Action

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a pyrrolidine derivative containing a pyrimidine ring . This compound has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of this compound with its targets leads to various changes in cellular processes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its inhibition of various enzymes alters their respective biochemical pathways, leading to changes in cellular functions .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with different targets. For instance, by inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway . Its modulation of the insulin-like growth factor 1 receptor can impact insulin signaling . .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the cellular context. For example, its antagonistic action on the vanilloid receptor 1 can lead to analgesic effects . Its inhibitory action on various enzymes can result in changes in cellular functions, such as cell proliferation and apoptosis .

Safety and Hazards

While specific safety and hazard information for N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is not available, one study mentioned that a similar compound showed good in vivo safety .

Eigenschaften

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-15(13-6-2-1-3-7-13)18-12-14-8-9-17-16(19-14)20-10-4-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDWSVKOKBOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.